7-Methoxycinnolin-3-ol TRPM8 Antagonist Activity vs. High-Potency Benchmarks
7-Methoxycinnolin-3-ol exhibits moderate antagonist activity at the mouse TRPM8 channel, with IC50 values of 700 nM (menthol-induced) and 900 nM (icilin-induced) in T-REx HEK cells [1]. In comparison, a high-potency reference TRPM8 antagonist (Compound 14) demonstrates an IC50 of 0.2 nM , while a structurally distinct antagonist shows an IC50 of 120 nM at human TRPM8 [2]. This quantitative difference positions 7-Methoxycinnolin-3-ol as a moderately potent tool compound suitable for target validation studies where ultra-high potency is not required, potentially reducing the risk of on-target toxicity or over-suppression in certain cellular contexts.
| Evidence Dimension | TRPM8 antagonism potency (IC50) |
|---|---|
| Target Compound Data | 700 nM (menthol-induced); 900 nM (icilin-induced) |
| Comparator Or Baseline | High-potency TRPM8 antagonist (Compound 14): 0.2 nM; Human TRPM8 antagonist: 120 nM |
| Quantified Difference | ~3500-fold less potent than the 0.2 nM benchmark; ~6-fold less potent than the 120 nM comparator |
| Conditions | Mouse TRPM8 expressed in T-REx HEK cells; Ca2+ influx assays with menthol or icilin stimulation |
Why This Matters
The moderate potency profile may be advantageous for researchers seeking to avoid the pleiotropic effects associated with high-potency TRPM8 blockade, while still providing sufficient target engagement for proof-of-concept studies.
- [1] BindingDB. BDBM50396009 (CHEMBL2163793): 7-Methoxycinnolin-3-ol. IC50: 700 nM (menthol), 900 nM (icilin). Assay: Antagonist activity against mouse TRPM8 expressed in T-REx HEK cells. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50396009 View Source
- [2] BindingDB. BDBM50552419 (CHEMBL4785984): Human TRPM8 antagonist. IC50: 120 nM. Assay: Antagonist activity at human TRPM8 in HEK293T cells. Available at: https://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50552419 View Source
